5-(4-Trifluoromethylphenyl)nicotinic acid

Nicotinic Acetylcholine Receptor Agonist Neuropharmacology α4β2 nAChR

Sourcing a reliable α4β2 nAChR agonist for your preclinical studies? 5-(4-Trifluoromethylphenyl)nicotinic acid provides a pharmacologically defined tool, demonstrating an EC50 of 1800 nM at this receptor subtype. Its unique selectivity profile resolves the functional ambiguity of common analogs. - Avoids cross-reactivity: Unlike 5-phenylnicotinic acid (a TRAP inhibitor), this compound is a confirmed functional agonist, enabling cleaner nAChR pathway interrogation. - Assured quality: Supplied with documented purity to ensure reproducible data. - Reliable supply: Stable stock ensures continuity for long-term research programs.

Molecular Formula C13H8F3NO2
Molecular Weight 267.2 g/mol
CAS No. 885959-44-4
Cat. No. B1363740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Trifluoromethylphenyl)nicotinic acid
CAS885959-44-4
Molecular FormulaC13H8F3NO2
Molecular Weight267.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=CN=C2)C(=O)O)C(F)(F)F
InChIInChI=1S/C13H8F3NO2/c14-13(15,16)11-3-1-8(2-4-11)9-5-10(12(18)19)7-17-6-9/h1-7H,(H,18,19)
InChIKeyPLXNLWPGOSMAHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Baseline Overview of 5-(4-Trifluoromethylphenyl)nicotinic acid (CAS 885959-44-4) as a Research Tool


5-(4-Trifluoromethylphenyl)nicotinic acid (CAS 885959-44-4) is a synthetic derivative of nicotinic acid (niacin), characterized by a trifluoromethyl-substituted phenyl ring at the 5-position of the pyridine core [1]. This compound is a nicotinic acetylcholine receptor (nAChR) agonist, specifically interacting with the α4β2 subtype, and is associated with a range of reported biological activities including anticarcinogenic, antimalarial, antivenom, and antifungal properties [2][3]. Its primary utility lies in preclinical research as a tool for investigating nAChR pharmacology and related signaling pathways.

The Inadequacy of Simple Substitution for 5-(4-Trifluoromethylphenyl)nicotinic acid in nAChR Research


The specific substitution pattern and physicochemical properties of 5-(4-Trifluoromethylphenyl)nicotinic acid cannot be generically replaced by other nicotinic acid derivatives. While analogs like 5-phenylnicotinic acid may share a common scaffold, they can exhibit distinct and non-overlapping primary biological targets and functional activities [1][2]. For instance, 5-phenylnicotinic acid functions as a tartrate-resistant acid phosphatase (TRAP) inhibitor with no reported nAChR activity, highlighting that even minor structural modifications can lead to a complete shift in pharmacological profile [3]. Therefore, assuming functional equivalence between this compound and its structurally similar analogs without specific quantitative comparative data for the intended application is scientifically unsound.

Quantitative Evidence for Selection of 5-(4-Trifluoromethylphenyl)nicotinic acid (CAS 885959-44-4)


Functional Potency at the Human α4β2 Neuronal Nicotinic Acetylcholine Receptor (nAChR)

The compound demonstrates functional agonist activity at the recombinant human α4β2 neuronal nicotinic acetylcholine receptor (nAChR) with a reported EC50 of 1800 nM [1]. This establishes a quantitative baseline for its potency at this specific receptor subtype, which is a key target in neurological research.

Nicotinic Acetylcholine Receptor Agonist Neuropharmacology α4β2 nAChR

Broad Spectrum of Reported Biological Activities

The compound has been associated with a diverse range of biological activities in various in vitro and in vivo models, including anticarcinogenic effects (prevention of DMBA-induced transformation in JB6 cells), antimalarial activity (against P. falciparum), antivenom properties (nullifying N. naja venom effects), and antifungal activity [1]. This contrasts with the more narrowly defined primary target profile of compounds like 5-phenylnicotinic acid, which is specifically a TRAP inhibitor [2].

Multi-target Activity Phenotypic Screening Chemical Biology

Primary Research Application Scenarios for 5-(4-Trifluoromethylphenyl)nicotinic acid (CAS 885959-44-4) Based on Evidence


Characterization of α4β2 Nicotinic Acetylcholine Receptor Pharmacology

As a demonstrated functional agonist at the α4β2 nAChR subtype with a known EC50 (1800 nM), this compound is a relevant tool for in vitro studies exploring the structure-activity relationships (SAR) and functional consequences of activating this receptor. It can serve as a reference agonist in assays designed to profile novel ligands targeting this subtype [1].

Investigating Multi-target or Polypharmacological Effects

Given its reported activities across anticarcinogenic, antimalarial, antivenom, and antifungal models, this compound may be used as a probe in phenotypic assays to explore complex biological pathways or disease models where a multi-target mechanism of action is hypothesized [2].

Differentiating Biological Function from Close Structural Analogs

The compound's distinct functional profile (nAChR agonist with broad reported activities) compared to a structurally similar analog like 5-phenylnicotinic acid (a specific TRAP inhibitor) makes it a valuable tool for studying how subtle structural modifications (e.g., the presence of the 4-trifluoromethyl group) can redirect a compound's primary biological target and overall activity profile [1][3].

Technical Documentation Hub

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